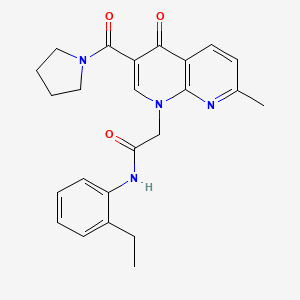

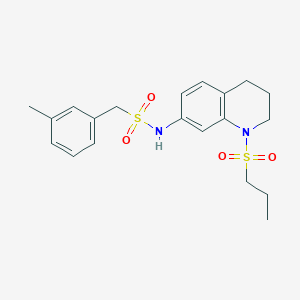

![molecular formula C19H21N3O4 B3007143 N-((1r,4r)-4-(嘧啶-2-氧基)环己基)-2,3-二氢苯并[b][1,4]二噁杂环-2-甲酰胺 CAS No. 2034194-62-0](/img/structure/B3007143.png)

N-((1r,4r)-4-(嘧啶-2-氧基)环己基)-2,3-二氢苯并[b][1,4]二噁杂环-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as an antitumor agent. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the pyrimidine ring and the dibenzo[1,4]dioxin moiety, are known to be associated with antitumor properties. For instance, dibenzo[1,4]dioxin-1-carboxamides have been synthesized and evaluated for their antitumor activity, showing activity against leukemia and lung carcinoma, and are considered weakly binding DNA-intercalating agents .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids followed by amide formation. The synthesis can be challenging due to the lack of regiospecific methods and the difficulty in separating mixtures of regioisomers . The synthesis of related pyrimidine compounds has been reported to involve condensation reactions, chlorination, and further condensation with diamines .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography, revealing specific crystal systems and space groups. For example, a related compound with a thieno[3,2-d]pyrimidin moiety was found to belong to the tetragonal system with defined cell parameters . Density functional theory (DFT) calculations are often used to compare optimized geometric bond lengths and bond angles with X-ray diffraction values .

Chemical Reactions Analysis

The chemical reactions involving pyrimidine compounds can lead to various cyclization products. For instance, reactions with hydroxylamine hydrochloride can produce new compounds through ring cleavage and oxadiazole-forming ring closure . These reactions are significant as they can lead to the formation of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their molecular electrostatic potential (MEP) surface maps, which can be investigated through theoretical calculations. The HOMO and LUMO energies can indicate the electronic character of the compound. Hirshfeld surface analysis is used to quantitatively analyze intermolecular interactions in crystal structures . The antiproliferative activities of these compounds are evaluated in vitro against various cancer cell lines, and their IC50 values are determined to assess their potency .

Relevant Case Studies

Case studies involving related compounds have shown promising anticancer activity. For example, certain dibenzo[1,4]dioxin-1-carboxamides have demonstrated curative effects against Lewis lung carcinoma and activity against leukemia . Another related compound exhibited marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, with low micromolar IC50 values . Molecular docking studies have been used to predict the potential activity of these compounds against specific protein targets, which can provide insights into their mechanism of action .

科学研究应用

合成与转化研究

级联转化:Ukhin 等人(2015 年)在门捷列夫通讯中的研究调查了相关化合物的级联转化,展示了环-环互变异构的新例证。本研究有助于理解涉及类似结构的化学反应(Ukhin 等人,2015 年)。

新化合物的合成:Abu‐Hashem 等人(2020 年)在分子中合成了源自维斯纳吉酮和凯林酮的新化合物,产生了苯并二呋喃基、三嗪和噻唑并嘧啶等杂环化合物。本研究扩展了创建具有潜在应用的新化学实体的可能性(Abu‐Hashem 等人,2020 年)。

吡唑并嘧啶衍生物的合成:Rahmouni 等人(2016 年)在生物有机化学中合成了一系列新型吡唑并嘧啶衍生物,展示了创建具有相似结构特征的化合物的多功能性(Rahmouni 等人,2016 年)。

化学反应和结构分析

多环 N-杂环化合物:Okuda 等人(2011 年)在杂环化学杂志中对相关 N-杂环化合物的合成进行了探索,有助于理解复杂的化学结构及其反应(Okuda 等人,2011 年)。

逆狄尔斯-阿尔德方法:Stájer 等人(2006 年)在分子结构杂志中使用逆狄尔斯-阿尔德方法从相关化合物制备吡咯并[1,2-a]嘧啶二酮,提供了对创新合成方法的见解(Stájer 等人,2006 年)。

与噻吩-2-甲酰胺的合成:Ahmed(2007 年)在磷、硫、硅及其相关元素中的一项研究探讨了使用噻吩-2-甲酰胺合成嘧啶酮衍生物,与具有类似结构的化合物的合成相关(Ahmed,2007 年)。

属性

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c23-18(17-12-24-15-4-1-2-5-16(15)26-17)22-13-6-8-14(9-7-13)25-19-20-10-3-11-21-19/h1-5,10-11,13-14,17H,6-9,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBYTADXPPTBQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2COC3=CC=CC=C3O2)OC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

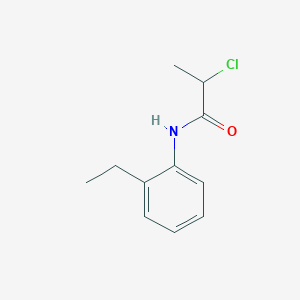

![1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3007061.png)

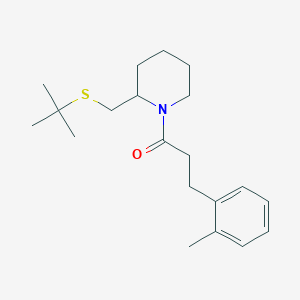

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)

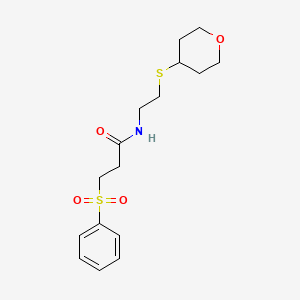

![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)

![N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3007076.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B3007077.png)

![4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3007078.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B3007081.png)

![5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3007082.png)